(5R)-5-propan-2-ylimidazolidine-2,4-dione
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Overview
Description
(5R)-5-propan-2-ylimidazolidine-2,4-dione is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with a propan-2-yl group at the 5th position. Its stereochemistry is denoted by the (5R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-propan-2-ylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-propan-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
(5R)-5-propan-2-ylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-5-propan-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-propan-2-ylimidazolidine-2,4-dione: The enantiomer of the compound with the (5S) configuration.
5-methylimidazolidine-2,4-dione: A similar compound with a methyl group instead of a propan-2-yl group.
5-ethylimidazolidine-2,4-dione: A compound with an ethyl group at the 5th position.
Uniqueness
(5R)-5-propan-2-ylimidazolidine-2,4-dione is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
54905-59-8 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(5R)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10)/t4-/m1/s1 |
InChI Key |
PBNUQCWZHRMSMS-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)NC(=O)N1 |
Canonical SMILES |
CC(C)C1C(=O)NC(=O)N1 |
Origin of Product |
United States |
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